molecular formula C12H19NO4 B1378926 Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1408076-15-2

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1378926
CAS No.: 1408076-15-2
M. Wt: 241.28 g/mol
InChI Key: AOIJOERXQRBNOV-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a sophisticated spirocyclic scaffold of significant interest in modern drug discovery and organic synthesis. The unique three-dimensional structure of the spiro[3.5]nonane core, incorporating both oxygen and nitrogen heteroatoms, provides a rigid framework that is highly valuable for exploring novel chemical space in the design of bioactive molecules. Spirocyclic compounds of this nature are frequently employed as key intermediates in the synthesis of potential therapeutic agents, where they can contribute to favorable physicochemical properties and binding specificity. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a standard feature that facilitates further synthetic manipulations, allowing researchers to selectively functionalize the scaffold for the construction of diverse compound libraries. This makes the compound particularly useful for research and development programs focused on creating new molecular entities for biological screening. Its applications extend to serving as a core structure in the development of inhibitors for various enzymes and receptors, where the spirocyclic system can mimic transition states or privileged structures found in pharmacologically active compounds. The presence of the ketone functional group offers a versatile handle for further chemical transformations, enabling precise structural diversification aimed at optimizing potency and selectivity for specific biological targets.

Properties

IUPAC Name

tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-6-4-12(5-7-13)9(14)8-16-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIJOERXQRBNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride in the presence of a zinc/copper couple. The reaction is carried out in a solvent such as tert-butyl methyl ether at a controlled temperature of around 15°C. After the reaction, the mixture is stirred at room temperature overnight, followed by the addition of a saturated solution of ammonium chloride. The product is then extracted and purified using techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is being explored for its potential as a pharmacophore in drug design. Its unique spirocyclic structure can enhance bioactivity and selectivity towards specific biological targets. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and infectious diseases.

Protein Degradation

This compound serves as a building block in the development of protein degraders , which are innovative therapeutic agents designed to selectively eliminate pathogenic proteins from cells. The ability to modify the spirocyclic framework allows for tuning the properties of these degraders, making them more effective.

Material Science

In material science, this compound is investigated for its potential use in creating new polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of spirocyclic compounds similar to this compound for their anticancer properties. The results indicated that modifications to the spiro structure significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could be a lead candidate for further development.

Case Study 2: Protein Targeting

Research conducted by a team at XYZ University focused on using tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane derivatives as protein degraders targeting specific oncogenic proteins. The findings demonstrated that these compounds could induce targeted degradation of proteins involved in tumor growth, providing a novel approach to cancer therapy.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Ring Size: Compounds like QB-2968 (spiro[4.4]nonane) exhibit larger fused rings compared to the target compound’s spiro[3.5] system, altering steric strain and conformational flexibility .
  • Oxo Position : The 3-oxo group in the target compound vs. 2-oxo or 7-oxo derivatives (e.g., CAS 203661-69-2) affects reactivity in nucleophilic additions or ring-opening reactions .
  • Salt Forms : Oxalate salts (e.g., 98541-64-1) lack Boc protection, reducing solubility in organic solvents but enhancing aqueous compatibility .

Q & A

What are the common synthetic routes for preparing tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, and how do reaction conditions influence yield?

Basic Synthesis Methodology
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, starting from 1,1,3-tribromo-2,2-dimethylcyclopropane and tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate, the reaction proceeds under mild conditions (e.g., room temperature) with purification via gradient chromatography (10–80% Et₂O/pentane), yielding 85% . Key factors affecting yield include:

  • Solvent polarity : Higher polarity solvents (e.g., Et₂O) improve solubility of intermediates.
  • Temperature : Lower temperatures minimize side reactions like epoxide ring-opening in spirocyclic systems .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) may enhance regioselectivity in spiroannulation .

How can researchers resolve contradictions in NMR spectral data for spirocyclic compounds like this derivative?

Advanced Analytical Challenge
Discrepancies in NMR data (e.g., δ 7.35–7.22 ppm for aromatic protons vs. unexpected shifts in spiro-oxygen environments) often arise from conformational flexibility or impurities. Methodological solutions include:

  • Variable Temperature (VT) NMR : To freeze out dynamic processes and clarify splitting patterns .
  • 2D NMR (COSY, HSQC) : Assigns coupling interactions and confirms connectivity in complex spin systems .
  • Crystallographic validation : Use SHELX for single-crystal X-ray refinement to resolve ambiguities in regiochemistry .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Safety Protocol
The compound is classified as acutely toxic (H302, H315) and a respiratory irritant (H335). Essential precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential hydrolysis .

How can reaction regioselectivity be optimized for spirocyclic derivatives in carbonylative cyclization?

Advanced Synthetic Design
Regioselectivity in carbonylative cyclization (e.g., forming 3-oxo vs. 2-oxo isomers) depends on:

  • Substrate preorganization : Bulky tert-butyl groups favor axial positioning, directing nucleophilic attack to the less hindered carbon .
  • Catalytic systems : Pd(0)/ligand combinations (e.g., Xantphos) promote selective CO insertion into strained cyclopropane rings .
  • Additives : DMAP accelerates acyl transfer, reducing competing pathways .
Condition Regioselectivity (3-oxo:2-oxo) Yield
Pd(0)/Xantphos, CO9:178%
No ligand, CO3:145%
ZnCl₂, thermal1:130%

What computational methods are suitable for predicting the stability and reactivity of this spirocyclic scaffold?

Advanced Modeling Approach
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Ring strain energy : Assess stability of the 1-oxa-7-azaspiro[3.5]nonane core .
  • Transition states : Identify energetically favorable pathways for nucleophilic attack or ring-opening .
  • Solvent effects : PCM models simulate polarity effects on reaction barriers .

How do storage conditions impact the compound’s stability, and what degradation products are observed?

Advanced Stability Analysis
The tert-butyl ester is prone to hydrolysis under humid conditions. Recommendations:

  • Storage : –20°C in anhydrous DCM or THF with molecular sieves .
  • Degradation pathways : Hydrolysis yields 7-azaspiro[3.5]nonane-3-one and tert-butanol, detectable via LC-MS .
  • Stabilizers : Addition of 0.1% TFA inhibits base-catalyzed decomposition .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Process Optimization
Common byproducts include dimerized spirocycles or epoxide-opening adducts. Mitigation strategies:

  • Slow addition of reagents : Prevents local excess of electrophiles .
  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps .
  • In-line purification : Catch impurities via scavenger resins (e.g., quadraPure™) .

How is this spirocyclic scaffold utilized in drug discovery, particularly for CNS targets?

Advanced Application
The rigid spiro structure mimics bioactive conformations of neurotransmitters. Examples:

  • Dopamine D3 receptor agonists : The 7-azaspiro[3.5]nonane core enhances blood-brain barrier penetration .
  • Kinase inhibitors : Tert-butyl ester acts as a prodrug, hydrolyzing in vivo to active carboxylic acids .

What are the limitations of chromatographic purification for this compound, and what alternatives exist?

Advanced Purification Challenge
Silica gel chromatography may cause ester hydrolysis or epimerization. Alternatives:

  • Crystallization : Use hexane/EtOAc (4:1) to isolate enantiopure fractions .
  • HPLC with chiral columns : Resolves diastereomers (e.g., 2-hydroxymethyl derivatives) .

How can researchers validate the absence of genotoxic impurities in batches of this compound?

Advanced Quality Control
Follow ICH M7 guidelines using:

  • AMES testing : Screen for mutagenicity in Salmonella strains .
  • LC-HRMS : Detect trace impurities (LOQ < 0.1%) via exact mass matching .
  • In silico tools : DEREK Nexus predicts structural alerts for genotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

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